N-(4-(Tert-pentyl)phenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

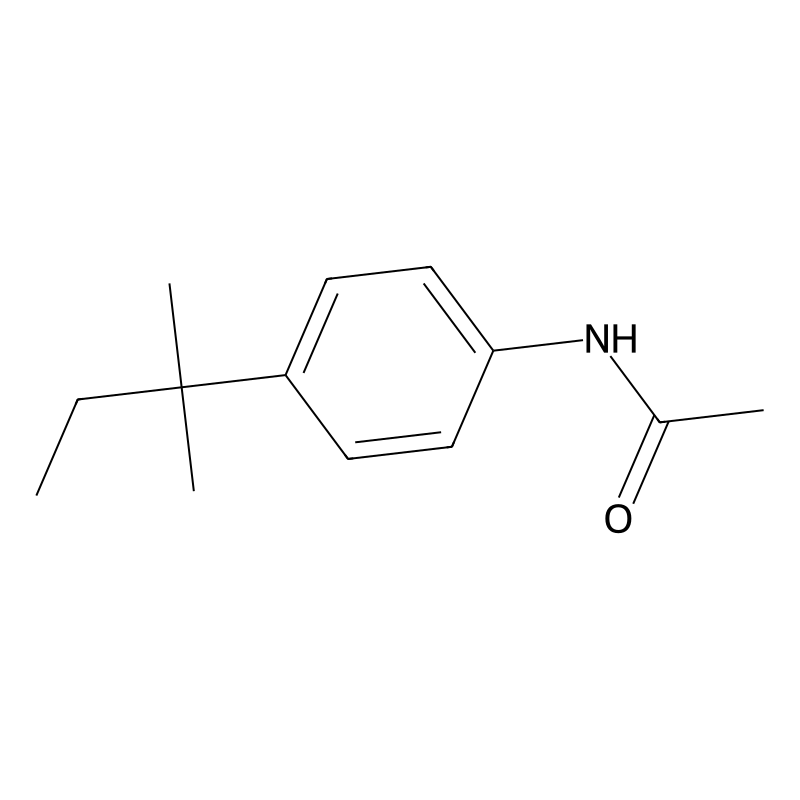

N-(4-(Tert-pentyl)phenyl)acetamide is an organic compound characterized by its amide functional group, specifically featuring a tert-pentyl group attached to a phenyl ring. Its molecular formula is C13H19NO, with a molar mass of approximately 205.3 g/mol. The structure consists of a phenyl ring substituted at the para position with a tert-pentyl group and an acetamide moiety, which contributes to its unique chemical properties and potential biological activities .

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Formation of N-substituted derivatives: The nitrogen atom in the amide can react with electrophiles to form N-substituted derivatives.

- Transamidation: This reaction involves the exchange of the acyl group with another amine, leading to different amides.

These reactions highlight the versatility of N-(4-(Tert-pentyl)phenyl)acetamide in synthetic organic chemistry .

The synthesis of N-(4-(Tert-pentyl)phenyl)acetamide typically involves the following steps:

- Formation of the Phenol Intermediate: The tert-pentyl group is introduced onto a phenol via alkylation methods, often using tert-pentyl bromide or chloride in the presence of a base.

- Acetamidation: The resulting phenol is then reacted with acetic anhydride or acetyl chloride in the presence of a base (such as pyridine) to form the acetamide product.

This method allows for the selective introduction of both the tert-pentyl and acetamido groups, yielding high purity products .

N-(4-(Tert-pentyl)phenyl)acetamide has potential applications in various fields:

- Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for developing new drugs, particularly those targeting inflammation or infection.

- Chemical Intermediates: It can be utilized in organic synthesis as an intermediate for producing other complex molecules.

- Material Science: Its unique properties may allow for applications in polymers or coatings that require specific thermal or mechanical characteristics .

Interaction studies involving N-(4-(Tert-pentyl)phenyl)acetamide would focus on its binding affinity with biological targets such as enzymes or receptors. These studies typically employ techniques like:

- Molecular Docking: To predict how the compound interacts with specific proteins.

- In vitro Assays: To evaluate its biological activity against target cells or pathogens.

Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .

N-(4-(Tert-pentyl)phenyl)acetamide shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(4-tert-Butylphenyl)acetamide | Similar para-substituted phenyl structure | Contains a tert-butyl group instead of tert-pentyl |

| 4-tert-Pentylaniline | Aniline derivative with tert-pentyl substitution | Lacks the acetamide functionality |

| 4-tert-Pentylphenol | Hydroxylated version of 4-tert-pentylaniline | Contains a hydroxyl group instead of an acetamido group |

N-(4-(Tert-pentyl)phenyl)acetamide stands out due to its combination of both an acetamido and a tert-pentyl group, which may influence its solubility and biological activity differently compared to these similar compounds .